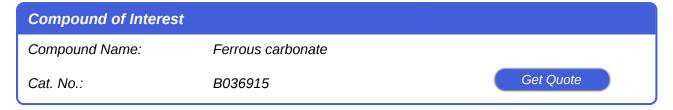


# A Technical Guide to the Thermodynamic Data of Ferrous Carbonate (FeCO<sub>3</sub>) Formation

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic data associated with the formation of **ferrous carbonate** (FeCO<sub>3</sub>), also known as siderite in its mineral form.[1][2] A thorough understanding of these properties is critical in diverse fields such as geochemistry, corrosion science, carbon capture and storage, and materials science.[3][4] This document summarizes key thermodynamic parameters, details the experimental protocols for their determination, and presents logical and experimental workflows through standardized visualizations.

## **Core Thermodynamic Data**

The formation of **ferrous carbonate** from its constituent elements in their standard states (Fe(s), C(graphite), and  $O_2(g)$ ) is a fundamental reaction for thermodynamic analysis. The key properties—standard enthalpy of formation ( $\Delta fH^\circ$ ), standard Gibbs free energy of formation ( $\Delta fG^\circ$ ), and standard molar entropy (S°)—are essential for predicting the stability and reactivity of FeCO<sub>3</sub> under various conditions.

A review of existing literature reveals a range of reported values, reflecting the challenges associated with experimental measurements, which can be affected by factors like oxidation and sample purity.[5][6] The following table summarizes selected and recommended thermodynamic properties for solid **ferrous carbonate** at standard state conditions (298.15 K and 1 bar).



Thermodynami c Property	Symbol	Value	Units	Reference(s)
Standard Molar Enthalpy of Formation	ΔfH°	-750.6 ± 1.1	kJ/mol	[7][8]
-738.15	kJ/mol	[9]		
-710.01	kJ/mol	[5]	_	
Standard Molar Gibbs Free Energy of Formation	ΔfG°	-665.1	kJ/mol	[9]
-653.27	kJ/mol	[5]		
Standard Molar Entropy	S°	95.4	J/(mol·K)	[9]
Molar Heat Capacity at Constant Pressure	С_р	83.3	J/(mol·K)	[9]
82.25	kJ/mol K⁻¹	[10]		

## **Experimental Protocols for Thermodynamic Data Determination**

The accurate determination of the thermodynamic properties of **ferrous carbonate** relies on meticulous experimental procedures. The primary methods employed are calorimetry for enthalpy and heat capacity measurements, and solubility studies for determining the Gibbs free energy and solubility product (Ksp).

## **Calorimetric Determination of Enthalpy of Formation**

A robust method for determining the enthalpy of formation involves high-temperature transposed temperature drop calorimetry.[8] This technique measures the heat effects



associated with the decomposition of a synthesized sample.

#### Methodology:

- Synthesis of Pure Siderite (FeCO₃): High-purity **ferrous carbonate** is first synthesized, as natural samples often contain impurities like magnesium, manganese, or calcium that can alter the decomposition temperature and thermodynamic properties.[6][11] Synthesis is typically performed under anoxic conditions to prevent the rapid oxidation of Fe(II).[6]
- Calorimetric Measurement: A small, precisely weighed pellet of the synthetic siderite is dropped from room temperature into a high-temperature calorimeter (e.g., at 978 K or 1075 K) containing a reactive atmosphere, such as flowing oxygen.[7]
- Decomposition Reaction: Inside the calorimeter, the siderite decomposes and oxidizes in a highly exothermic reaction: 2FeCO<sub>3</sub>(s) + 0.5O<sub>2</sub>(g) → Fe<sub>2</sub>O<sub>3</sub>(s) + 2CO<sub>2</sub>(g)
- Heat Measurement: The calorimeter measures the total heat released during this process, which is the sum of the heat content of the sample from 298 K to the calorimeter temperature and the enthalpy of the decomposition reaction at that temperature.
- Data Analysis: By running control experiments with known materials (like corundum, Al<sub>2</sub>O<sub>3</sub>) and using established thermodynamic data for the reaction products (hematite, Fe<sub>2</sub>O<sub>3</sub>, and CO<sub>2</sub>), the enthalpy of formation of siderite at 298.15 K can be calculated.[8] The consistency of results from experiments at different temperatures confirms that intermediate products, such as CO, are completely oxidized.[8]

## **Solubility Studies for Gibbs Free Energy**

Solid-liquid equilibrium (SLE) studies are conducted to determine the solubility of FeCO₃ in aqueous solutions, which is then used to calculate the solubility product (Ksp) and, subsequently, the Gibbs free energy of formation.

#### Methodology:

Experimental Setup: A known mass of synthetic FeCO₃ is added to an aqueous solution
 (e.g., deionized water or a solution of known ionic strength like KCl) in a sealed glass cell.[5]
 [10] The system is deoxygenated to prevent iron oxidation.

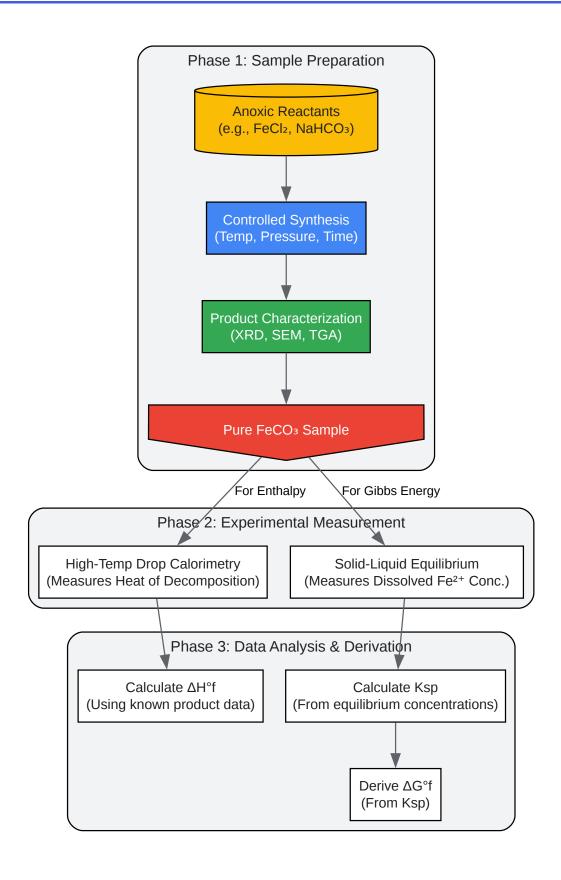


- Equilibration: The mixture is stirred continuously at a constant, controlled temperature (e.g., from 25 to 80 °C) for a period sufficient to reach equilibrium, which can take several days.
   [10] The kinetics of dissolution are often faster at higher temperatures.
- Sample Analysis: At regular intervals, aqueous samples are withdrawn, filtered, and analyzed to determine the concentration of dissolved ferrous ions (Fe<sup>2+</sup>). Equilibrium is considered reached when the Fe<sup>2+</sup> concentration becomes constant.
- Calculation of Ksp: The solubility product (Ksp) is calculated from the equilibrium concentration of Fe<sup>2+</sup> and carbonate ions. The concentration of carbonate species is determined based on the solution's pH and the known dissociation constants of carbonic acid.
- Derivation of ΔfG°: The standard Gibbs free energy of formation of FeCO<sub>3</sub>(s) is then derived from the Ksp value and the known standard Gibbs free energies of formation of the aqueous ions (Fe<sup>2+</sup>(aq) and CO<sub>3</sub><sup>2-</sup>(aq)).

## **Visualizations: Workflows and Relationships**

Diagrams are essential for visualizing complex experimental workflows and fundamental thermodynamic relationships.

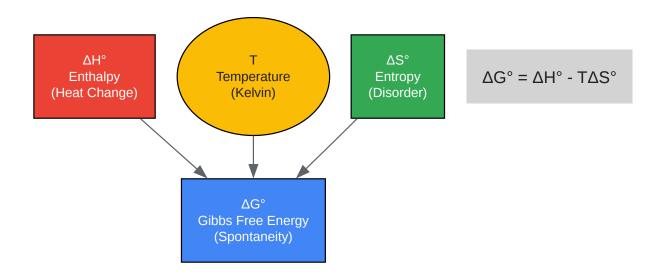




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Caption: Experimental workflow for determining thermodynamic properties of FeCO<sub>3</sub>.





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Caption: Relationship between Gibbs free energy, enthalpy, and entropy.

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